molecular formula C22H16FN3O4S B2919438 ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-06-9

ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2919438
CAS No.: 851949-06-9
M. Wt: 437.45
InChI Key: OBYZXVYWQYTUPI-UHFFFAOYSA-N
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Description

Ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thiophene-pyridazine core. Key structural elements include:

  • 4-Fluorophenyl substituent at position 3, enhancing lipophilicity and metabolic stability.
  • Ethyl carboxylate at position 1, influencing solubility and bioavailability.

This scaffold is of interest in medicinal chemistry due to its similarity to kinase inhibitors and anticancer agents, where the pyridazine moiety often mimics purine rings in ATP-binding domains .

Properties

IUPAC Name

ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-6-4-3-5-7-13)17(16)21(28)26(25-18)15-10-8-14(23)9-11-15/h3-12H,2H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYZXVYWQYTUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to form the thieno[3,4-d]pyridazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido or fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamido or fluorophenyl derivatives.

Scientific Research Applications

Ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (referred to as Compound A) and analogous derivatives, focusing on substituent effects and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound ID Substituents (Position 5) Substituents (Position 3) Molecular Formula Molecular Weight Key Features
Compound A Benzamido 4-Fluorophenyl C₂₃H₁₇FN₃O₄S 463.46 Moderate lipophilicity; H-bond donor/acceptor
BB02056 (CAS 851949-46-7) 5-Chloro-2-methoxybenzamido 4-Fluorophenyl C₂₃H₁₇ClFN₃O₅S 501.91 Increased steric bulk; halogen bonding potential
BB02216 (CAS 851951-14-9) 4-Methylbenzamido 4-Trifluoromethylphenyl C₂₄H₁₈F₃N₃O₄S 501.48 Enhanced electronegativity; metabolic resistance
CAS 851947-11-0 2H-1,3-Benzodioxole-5-amido Phenyl C₂₃H₁₇N₃O₆S 463.46 Electron-rich substituent; π-π stacking

Key Observations:

Substituent Effects on Bioactivity Compound A’s benzamido group provides a balance of hydrogen-bonding and hydrophobic interactions, ideal for target binding. The trifluoromethyl group in BB02216 significantly increases metabolic stability, a common strategy in drug design .

Impact of Fluorine

  • The 4-fluorophenyl group in Compound A and BB02056 enhances lipophilicity (logP ~3.5–4.0) compared to the phenyl group in CAS 851947-11-0, which may improve membrane permeability .

Synthetic Routes

  • Suzuki-Miyaura coupling is a common method for introducing aryl groups (e.g., 4-fluorophenyl) to the pyridazine core, as seen in intermediates from and .
  • Boronic acid derivatives (e.g., 5-(methoxycarbonyl)thiophen-3-ylboronic acid in ) are critical for functionalizing position 5 .

Crystallography and Conformational Analysis Tools like SHELX and WinGX () are essential for resolving non-planar conformations in thienopyridazine rings, which influence binding kinetics . Ring puckering () may affect the compound’s ability to fit into enzyme active sites .

Biological Activity

Ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This compound features a thieno[3,4-d]pyridazine core, which is associated with various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. For instance, it has been suggested that the compound may act as an allosteric modulator of the adenosine A1 receptor, which plays a crucial role in inflammation and cell proliferation processes .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments have shown that derivatives of thieno[3,4-d]pyridazine exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the micromolar range against human cancer cells .

Antiviral Activity

The compound's structure suggests potential antiviral applications. Research into related thieno[3,4-d]pyridazine derivatives has indicated that they can inhibit viral replication and may serve as effective antiviral agents . The specific mechanisms through which these compounds exert antiviral effects often involve the inhibition of viral enzymes or interference with viral entry into host cells.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. The modulation of inflammatory pathways via receptor interaction can potentially lead to therapeutic applications in treating inflammatory diseases .

Case Studies and Experimental Data

  • Cytotoxicity Assays :
    • Compounds related to ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine were tested against various cancer cell lines (e.g., A549). Results indicated significant cytotoxicity with IC50 values ranging from 20 µM to over 100 µM depending on the specific derivative and cell line tested .
  • Antiviral Screening :
    • In studies assessing antiviral activity against viruses such as HIV and influenza, certain derivatives showed promising results with EC50 values indicating effective inhibition of viral replication .
  • Anti-inflammatory Studies :
    • Investigations into the anti-inflammatory effects revealed that compounds could reduce cytokine production in activated immune cells, suggesting a potential role in treating autoimmune conditions .

Comparative Analysis of Biological Activities

Biological ActivityRelated CompoundsIC50/EC50 ValuesReferences
AnticancerThieno derivatives20 - 100 µM
AntiviralPyrazole analogsVaries by virus
Anti-inflammatoryVarious derivativesSignificant reduction in cytokines

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxo-thieno[3,4-d]pyridazine-1-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via multi-step reactions starting with the condensation of 4-fluorophenylamine with thiourea derivatives, followed by cyclization and benzamidation. Critical parameters include:

  • Reagent stoichiometry : Maintaining a 1:1 molar ratio of the thieno[3,4-d]pyridazine precursor to benzoyl chloride to minimize side products.
  • Temperature control : Cyclization steps often require reflux in ethanol (70–80°C) for 6–8 hours to achieve yields >70% .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility during benzamidation, while ethanol is preferred for cyclization due to its mild reactivity .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include the ethyl ester quartet (δ ~4.3–4.4 ppm) and aromatic protons from the 4-fluorophenyl group (δ ~7.1–7.5 ppm). The benzamido NH proton appears as a broad singlet (δ ~6.0–7.5 ppm) .
  • IR spectroscopy : Stretching vibrations for C=O (1718–1641 cm⁻¹) and NH (3302–3423 cm⁻¹) confirm functional groups .
  • Mass spectrometry : ESI+ mode detects the molecular ion [M+H]⁺ at m/z 437.1 (calculated for C₂₁H₁₆FN₃O₃S) .

Advanced Research Questions

Q. What computational tools are used to analyze the conformational stability of the thieno[3,4-d]pyridazine core, and how does ring puckering affect its reactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) model the puckering amplitude (q) and phase angle (φ) of the thieno-pyridazine ring. The 4-oxo group induces a planar conformation, reducing strain .
  • SHELXL refinement : X-ray crystallography data refined via SHELXL reveal bond angles and torsional deviations. For example, the C-S-C angle in the thiophene ring averages 92.5°, influencing electron delocalization .

Q. How do substituents on the phenyl ring (e.g., 4-fluoro vs. 4-chloro) impact biological activity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Comparative synthesis : Derivatives with electron-withdrawing groups (e.g., 4-F, 4-Cl) are synthesized and tested for target binding (e.g., adenosine A₁ receptors).
  • Biological assays : IC₅₀ values from radioligand displacement assays show 4-fluorophenyl derivatives exhibit 2–3× higher affinity than 4-chloro analogs due to enhanced σ-hole interactions .
  • Statistical analysis : Linear regression models correlate Hammett σ values of substituents with log(IC₅₀), revealing a strong negative slope ( >0.85) .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural validation?

  • Methodology :

  • Multi-technique cross-validation : Discrepancies in NH proton positions (NMR vs. X-ray) may arise from dynamic effects. Variable-temperature NMR (VT-NMR) at 223–298 K identifies conformational exchange broadening .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O hydrogen bonds) to explain crystal packing vs. solution-state behavior .

Key Resources

  • Structural refinement : SHELXL , WinGX .
  • SAR analysis : DFT for electronic effects , VT-NMR for dynamics .
  • Synthetic protocols : Multi-step condensation/cyclization .

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